molecular formula C27H25ClN4O3 B11305436 N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide

N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide

Cat. No.: B11305436
M. Wt: 489.0 g/mol
InChI Key: QMGZHODRBZZBRD-UHFFFAOYSA-N
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Description

N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone. Subsequent steps involve the introduction of the 4-chloro-2-methylphenyl group and the 2-methylbenzyl group through nucleophilic substitution reactions. The final step involves the acylation of the intermediate product to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and potassium carbonate.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Medicine: It has potential as a therapeutic agent due to its biological activity, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: These compounds share the quinoxaline core and have similar biological activities.

    Benzylacetamide derivatives: These compounds have similar structural features and can exhibit comparable chemical reactivity.

Uniqueness

N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide is unique due to the specific combination of substituents on the quinoxaline core, which can result in distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H25ClN4O3

Molecular Weight

489.0 g/mol

IUPAC Name

2-[3-[acetyl-[(2-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(4-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C27H25ClN4O3/c1-17-8-4-5-9-20(17)15-31(19(3)33)26-27(35)32(24-11-7-6-10-23(24)30-26)16-25(34)29-22-13-12-21(28)14-18(22)2/h4-14H,15-16H2,1-3H3,(H,29,34)

InChI Key

QMGZHODRBZZBRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Cl)C)C(=O)C

Origin of Product

United States

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